1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde
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Overview
Description
1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its nitro and aldehyde functional groups, is of particular interest due to its potential reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde typically involves the nitration of 1,4-dimethylpyrazole followed by formylation. A common method includes:
Nitration: 1,4-Dimethylpyrazole is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 3-position.
Formylation: The nitrated product is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Reduction: 1,4-Dimethyl-3-amino-1H-pyrazole-5-carbaldehyde.
Oxidation: 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its reactive functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde depends on its functional groups:
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.
Aldehyde Group: Can form Schiff bases with amines, leading to various biological activities.
Molecular Targets and Pathways: The compound may target enzymes or receptors involved in oxidative stress, inflammation, or microbial growth, though specific pathways would require further research.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3-amino-1H-pyrazole-5-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
2,4-dimethyl-5-nitropyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-4-5(3-10)8(2)7-6(4)9(11)12/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYJPUDTMGPWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1[N+](=O)[O-])C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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